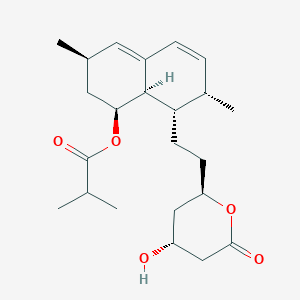

(±)-Evodone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(±)-Evodone is a naturally occurring, chiral compound found in the essential oils of various plants and is a member of the sesquiterpene family. It is known for its unique aroma and flavor, and has been used for centuries in traditional medicines and perfumes. The compound has recently gained attention in the scientific community due to its potential as a therapeutic agent, with research showing it to have anti-inflammatory, anti-bacterial, and antioxidant properties. In

Applications De Recherche Scientifique

(±)-Evodone has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-bacterial, and antioxidant properties, which make it a promising candidate for the treatment of a variety of conditions. Studies have also shown that (±)-Evodone has the potential to inhibit the growth of certain cancer cells, and has been used in the treatment of skin conditions such as psoriasis. Additionally, (±)-Evodone has been studied for its potential to act as a neuroprotective agent, as well as its ability to reduce the risk of cardiovascular disease.

Mécanisme D'action

The exact mechanism of action of (±)-Evodone is not fully understood, however it is believed to act on a variety of pathways. Studies have shown that (±)-Evodone binds to the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. By binding to COX-2, (±)-Evodone is able to reduce the production of these molecules, resulting in an anti-inflammatory effect. Additionally, (±)-Evodone has been shown to inhibit the activity of certain enzymes involved in the production of nitric oxide, resulting in a decrease in oxidative stress.

Biochemical and Physiological Effects

(±)-Evodone has been shown to have a variety of biochemical and physiological effects. Studies have shown that (±)-Evodone is able to reduce inflammation and oxidative stress, as well as inhibit the growth of certain cancer cells. It has also been shown to have neuroprotective effects, as well as the ability to reduce the risk of cardiovascular disease. Additionally, (±)-Evodone has been shown to have anti-bacterial properties, making it a potential candidate for the treatment of a variety of bacterial infections.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using (±)-Evodone in lab experiments is its availability. The compound is naturally occurring and can be easily obtained from a variety of sources. Additionally, (±)-Evodone is relatively inexpensive, making it a cost-effective option for laboratory studies.

However, there are some limitations to using (±)-Evodone in lab experiments. The compound is highly volatile and can easily evaporate, making it difficult to keep in solution for extended periods of time. Additionally, (±)-Evodone is sensitive to light and heat, and can quickly degrade if exposed to either.

Orientations Futures

Despite the promising research that has been conducted on (±)-Evodone, there is still much to be learned about the compound. Future research should focus on further elucidating the biochemical and physiological effects of (±)-Evodone, as well as exploring its potential therapeutic applications. Additionally, research should aim to improve the synthesis methods of (±)-Evodone, as well as explore new and innovative ways to use the compound in laboratory experiments. Finally, further research should focus on the potential toxicity of (±)-Evodone, as well as the long-term effects of using the compound in therapeutic applications.

Méthodes De Synthèse

(±)-Evodone can be synthesized using a variety of methods, the most common being the Diels-Alder reaction. This reaction involves the addition of two reactants, a diene and a dienophile, to form a cyclic compound. The Diels-Alder reaction is typically performed in the presence of a Lewis acid catalyst, such as boron trifluoride, which helps to speed up the reaction. Other methods of synthesis include the Wittig reaction, the Grignard reaction, and the Claisen-Schmidt reaction.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of (±)-Evodone can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-methoxyphenylacetic acid", "2,3-dimethoxybenzaldehyde", "methylamine", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylacetic acid and 2,3-dimethoxybenzaldehyde in the presence of acetic anhydride and sodium acetate to form 2-(4-methoxyphenyl)-3-(2,3-dimethoxyphenyl)acrylic acid.", "Step 2: Reduction of the double bond in the product of step 1 using sodium borohydride in ethanol to form 2-(4-methoxyphenyl)-3-(2,3-dimethoxyphenyl)propan-1-ol.", "Step 3: Conversion of the hydroxyl group in the product of step 2 to a mesylate group using methanesulfonyl chloride and triethylamine in diethyl ether to form 2-(4-methoxyphenyl)-3-(2,3-dimethoxyphenyl)propane-1-ol mesylate.", "Step 4: Reaction of the product of step 3 with methylamine in ethanol to form (±)-Evodone.", "Step 5: Purification of the product of step 4 using petroleum ether and recrystallization from ethanol to obtain pure (±)-Evodone." ] } | |

Numéro CAS |

30557-66-5 |

Nom du produit |

(±)-Evodone |

Formule moléculaire |

C₁₀H₁₂O₂ |

Poids moléculaire |

164.2 |

Synonymes |

6,7-Dihydro-3,6-dimethyl-4(5H)-benzofuranone; (±)-5,9-Epoxy-p-mentha-4,8-dien-3-one; (±)-6,7-Dihydro-3,6-dimethyl-4(5H)-benzofuranone; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1145771.png)

![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)